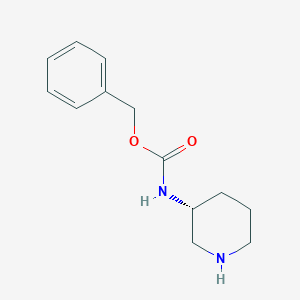

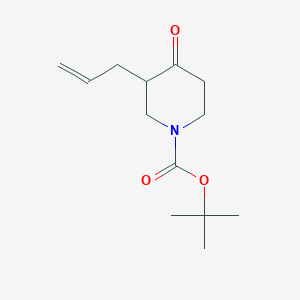

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate

Übersicht

Beschreibung

The compound tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate is a chemical intermediate that has been studied for its potential applications in organic synthesis. It is a derivative of piperidine, which is a common structural motif in many pharmaceuticals and natural products. The presence of the tert-butyl group and the allyl moiety suggests that this compound could be useful in stereoselective synthesis or as a building block for more complex molecules .

Synthesis Analysis

The synthesis of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate involves several steps, starting from readily available reagents. For instance, the synthesis of related compounds such as tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate starts from 4-methylpyridinium, followed by a series of reactions including SN2 substitution, reduction, oxidation, and acylation to obtain the target product . Similarly, the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates from tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate involves reduction with L-selectride, followed by the Mitsunobu reaction and alkaline hydrolysis to afford the corresponding trans isomers .

Molecular Structure Analysis

The molecular structure of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives can be complex, with the potential for stereoisomerism. X-ray studies of related compounds have revealed details about the orientation of substituents and the configuration of stereocenters. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, was found to have an axial orientation of the isobutyl side chain and occurs in the 4-enol form when crystallized from a mixture of dichloromethane and pentane .

Chemical Reactions Analysis

The tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, making it a versatile intermediate. For example, its reaction with L-selectride leads to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield . Additionally, the compound can be used in the 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, providing a pathway to synthesize diverse piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate would be influenced by its functional groups. The tert-butyl group is known to impart steric bulk, which can affect the reactivity and solubility of the compound. The allyl group could participate in various reactions, such as allylic substitutions or radical reactions. The oxopiperidine moiety is a lactam, which can have implications for the compound's acidity, basicity, and hydrogen bonding potential. However, specific physical and chemical property data for tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate is not provided in the papers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Stereoselective Synthesis : Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate undergoes reactions with L-selectride in anhydrous tetrahydrofuran, leading to the formation of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. This synthesis demonstrates the compound's utility in producing specific isomers crucial for targeted drug development (Boev et al., 2015).

3-Allylation for Piperidine Derivatives : The compound, when reacted with dimethylhydrazone and BuLi, yields tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates. This process is important for the synthesis of diverse piperidine derivatives, which are often used in pharmaceuticals (Moskalenko & Boev, 2014).

Intermediate in Jak3 Inhibitor Synthesis : It is a key intermediate in the synthesis of the protein tyrosine kinase Jak3 inhibitor, CP-690550. This highlights its role in the development of targeted cancer therapies (Chen Xin-zhi, 2011).

Formation of Fused Bicyclic Systems : Tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone, when treated with iodides of protected alcohols and BuLi, forms tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates. These compounds, upon further processing, yield stereochemically homogeneous fused bicyclic systems (Moskalenko & Boev, 2014).

X-Ray Crystallographic Analysis : The compound, when crystallized, reveals important structural information, contributing to a deeper understanding of its physical properties and potential applications in drug design (Didierjean et al., 2004).

Applications in Organic Synthesis

Chiral Auxiliary and Dipeptide Synthesis : It has been used in the synthesis of enantiomers and as a chiral auxiliary in dipeptide synthesis. Such applications are crucial for producing specific isomers of bioactive molecules (Studer, Hintermann, & Seebach, 1995).

Catalytic Performance in Organic Reactions : Its derivatives, when reacted with various reagents, demonstrate a wide range of applications in organic synthesis, such as in the formation of Schiff base compounds and catalyzing epoxidation reactions (Çolak et al., 2021).

Enantioselective Phase-Transfer Catalytic Reactions : The compound is involved in enantioselective phase-transfer catalytic reactions, which is essential for producing enantiomerically pure pharmaceuticals (Ha et al., 2013).

Safety And Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements include H303 and H320, indicating that it may be harmful if swallowed and causes eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .

Eigenschaften

IUPAC Name |

tert-butyl 4-oxo-3-prop-2-enylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-5-6-10-9-14(8-7-11(10)15)12(16)17-13(2,3)4/h5,10H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLMPBMTAORSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

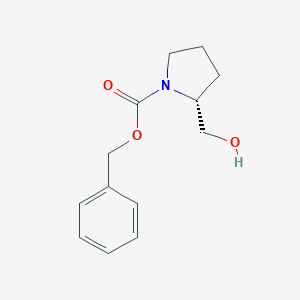

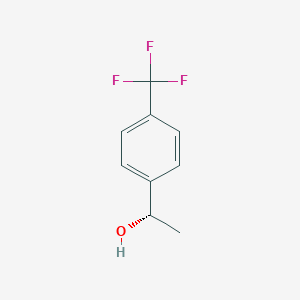

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)